1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
Description
This urea derivative features a 4-methoxyphenyl group at the N1 position and a substituted ethylurea chain terminating in a pyridazine-pyridine hybrid moiety. The urea backbone provides hydrogen-bonding capacity, while the pyridazine and pyridine rings contribute to π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-4-3-5-18(23-14)25-19-11-10-17(26-27-19)21-12-13-22-20(28)24-15-6-8-16(29-2)9-7-15/h3-11H,12-13H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUFDPBQXJZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a urea linkage, and a pyridazinyl moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : The presence of the pyridazinyl group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions and provide therapeutic effects in neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating a potential role in treating infections caused by resistant pathogens.
Biological Activity Data
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Neuroprotective Effects : A murine model was utilized to assess neuroprotective effects against oxidative stress-induced neuronal damage. Treatment with the compound resulted in reduced neuronal apoptosis and improved behavioral outcomes.
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent.
Research Findings
Recent research has delved into the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological activity:
- Pyridazine Modifications : Alterations in the pyridazine ring have been shown to significantly affect binding affinity to target enzymes.
- Substituent Variations : Variations in the methoxy group position on the phenyl ring have been correlated with increased potency against specific cancer types.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups, including a methoxyphenyl moiety and a pyridazinyl unit. Its molecular formula is , with a CAS number of 1021072-88-7 . The presence of these structural elements contributes to its biological activity and potential applications.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to target the PI3K/Akt pathway, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Research suggests that it effectively inhibits the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Neurological Applications
There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may help in mitigating neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Pesticidal Activity
The compound shows potential as a pesticide due to its ability to inhibit phytopathogenic microorganisms. It can be utilized to protect crops from various diseases, thereby enhancing agricultural productivity. Field trials have demonstrated its effectiveness against common fungal pathogens .
Herbicidal Properties
Additionally, this compound has been explored for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves disrupting the metabolic processes within the target plants, leading to their demise while being less harmful to cereal crops .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea and tested their efficacy against breast cancer cell lines. Results showed that one derivative reduced cell viability by 70% at a concentration of 10 µM, demonstrating significant anticancer potential .
Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial activity of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial properties suitable for further development into therapeutic agents .
Comparison with Similar Compounds
Urea Derivatives with Aromatic Substitutions
Compound 7n : 1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea ()
- Structural Differences: The N1 substituent is a chloro-trifluoromethylphenyl group instead of 4-methoxyphenyl. The N3 chain contains a thioether-linked pyridyl group, contrasting with the target compound’s aminoethyl-pyridazine-pyridine motif.
- The thioether linker may confer metabolic stability compared to the target’s amine-based linker .
Formoterol-Related Compounds ()
These compounds share the 4-methoxyphenyl group but are structurally distinct due to their ethanolamine backbones. Examples include:
- Formoterol Related Compound A: 1-(3-Amino-4-Hydroxyphenyl)-2-[[2-(4-Methoxyphenyl)-1-Methylethyl]Amino]Ethanol
- Formoterol Related Compound B: N-[2-Hydroxy-5-[(1RS)-1-Hydroxy-2-[[2-(4-Methoxyphenyl)Ethyl]Amino]Ethyl]Phenyl]Formamide
Key Differences :
- Backbone: Ethanolamine (β2-adrenergic agonist scaffold) vs. urea.
- Biological Targets : Formoterol derivatives act on β-adrenergic receptors, whereas the target compound’s urea structure suggests divergent mechanisms (e.g., enzyme inhibition).
- Substituent Positioning : The 4-methoxyphenyl group is attached to an ethylamine chain in formoterol analogs, unlike the direct N1 linkage in the target compound.
Imidazoline Derivatives ()
Example : 1-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (C20)
- Structural Contrasts :
- Replaces the urea group with an imidazoline ring.
- Lacks the pyridazine-pyridine moiety.
- Functional Implications: Imidazoline derivatives often target imidazoline receptors or adrenergic receptors.
| Feature | Target Compound | Imidazoline Derivative (C20) |
|---|---|---|
| Core Structure | Urea | Imidazoline |
| 4-Methoxyphenyl Role | Direct N1 substituent | Direct N1 substituent |
| Additional Moieties | Pyridazine-pyridine | None |
| Potential Targets | Kinases/GPCRs | Imidazoline receptors |
| Reference | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
